2,2'-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol
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Overview
Description
2,2’-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The compound features a triazine ring substituted with amino and oxy groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction is carried out in a solvent such as dioxane or dichloroethane, often in the presence of a base like sodium carbonate . The reaction conditions may vary, but typically involve refluxing the mixture to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2’-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,2’-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: It can be used in the development of bioactive compounds, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of cancer treatment.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol involves its interaction with molecular targets through its amino and oxy groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as its use in pharmaceuticals or materials science.
Comparison with Similar Compounds
2,4,6-Triamino-1,3,5-triazine: Known for its use in the production of melamine resins.
2,4-Diamino-6-hydroxy-1,3,5-triazine: Used in the synthesis of herbicides and other agrochemicals.
2,4,6-Tris(alkylamino)-1,3,5-triazine: Utilized in the development of various polymers and materials.
Uniqueness: 2,2’-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Properties
CAS No. |
84522-06-5 |
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Molecular Formula |
C7H12N4O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-[[4-amino-6-(2-hydroxyethoxy)-1,3,5-triazin-2-yl]oxy]ethanol |
InChI |
InChI=1S/C7H12N4O4/c8-5-9-6(14-3-1-12)11-7(10-5)15-4-2-13/h12-13H,1-4H2,(H2,8,9,10,11) |
InChI Key |
OMHXPLFYQWATCP-UHFFFAOYSA-N |
Canonical SMILES |
C(COC1=NC(=NC(=N1)N)OCCO)O |
Origin of Product |
United States |
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